N-Benzylguanidinium acetate

CAS No.: 117053-38-0

Cat. No.: VC1886986

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117053-38-0 |

|---|---|

| Molecular Formula | C10H15N3O2 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | acetic acid;2-benzylguanidine |

| Standard InChI | InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) |

| Standard InChI Key | VRRLMHJRNFXPRI-UHFFFAOYSA-N |

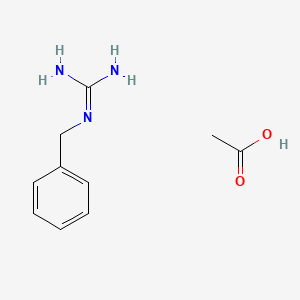

| SMILES | CC(=O)O.C1=CC=C(C=C1)CN=C(N)N |

| Canonical SMILES | CC(=O)O.C1=CC=C(C=C1)CN=C(N)N |

Introduction

Chemical Identity and Structural Properties

Physical and Chemical Properties

The key physical and chemical properties of N-Benzylguanidinium acetate are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 117053-38-0 |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.24 g/mol |

| Appearance | Solid |

| Primary Use | Research purposes |

| Regulatory Status | Not for human or veterinary use |

Table 1: Physical and chemical properties of N-Benzylguanidinium acetate

The molecular structure of N-Benzylguanidinium acetate features a guanidinium cation (containing three nitrogen atoms with a positive charge) connected to a benzyl group, paired with an acetate anion as the counterion. This structure contributes to its stability and potential for biological activity.

Synthesis and Preparation Methods

Guanylation Reactions

The synthesis of guanidine derivatives, including N-Benzylguanidinium acetate, typically involves guanylation reactions. These reactions convert amines into guanidines using appropriate guanylation agents under controlled conditions. For benzyl guanidine derivatives specifically, this may involve the reaction of a benzylamine with a guanylation agent.

Alkylation Approaches

Research at the University of Toronto has described a novel method for the alkylation of guanidine-containing compounds using a convenient and mild biphasic protocol. This approach requires limited purification of the obtained products, yielding highly functionalized guanidines in good to excellent yields. This protocol has been successfully employed with various alkyl halides and mesylates, providing an alternative to conventional methods described in the literature .

Biological Activity and Applications

Antimicrobial Properties

Benzyl guanidine derivatives, including compounds structurally similar to N-Benzylguanidinium acetate, have demonstrated significant antimicrobial activity. These compounds have been particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship

Research on benzyl and phenyl guanidine derivatives has revealed important structure-activity relationships that influence antimicrobial potency. For instance, compound 9m (from a series of related guanidine derivatives) showed exceptional potency with minimum inhibitory concentrations (MICs) of 0.5 μg/mL against S. aureus and 1 μg/mL against E. coli .

The antimicrobial activity of various benzyl guanidine derivatives is summarized in Table 2:

| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | MRSA MIC (μg/mL) |

|---|---|---|---|

| Benzyl guanidine derivatives (general) | 0.5-16 | Variable | Variable |

| Compound 9m | 0.5 | 1 | Promising activity |

| Compound 9v | Not specified | Not specified | Promising activity |

| Compound 10d | 1 | 16 | Not specified |

| Compounds 10a, 10j, 10r-s | 4 | 4 | Not specified |

Table 2: Antimicrobial activity of selected benzyl guanidine derivatives

While specific data for N-Benzylguanidinium acetate is limited in the available research, the activity profile of structurally related compounds suggests potential antimicrobial applications.

Related Guanidine Compounds and Derivatives

N-Cbz-Guanidine

N-Cbz-guanidine (CAS: 16706-54-0), with molecular formula C₉H₁₁N₃O₂, is a related compound with structural similarities to N-Benzylguanidinium acetate. It is also known as benzyl N-(diaminomethylidene)carbamate or N-benzyloxycarbonylguanidine . This compound represents another example of a benzyl-substituted guanidine derivative with potential biological activities.

Guanidine-Based Antiviral Agents

Guanidine-containing compounds have also shown potential as antiviral agents. For example, 4-guanidino-Neu5Ac2en (GG167), commercially known as Zanamivir, is a potent influenza virus inhibitor. This guanidine-containing compound functions as a neuraminidase (sialidase) inhibitor and demonstrates significant inhibitory activity against both influenza A and B viruses in vivo . This illustrates the broader therapeutic potential of guanidine derivatives beyond antimicrobial applications.

Current Research and Future Directions

Ongoing Studies

Current research on N-Benzylguanidinium acetate and related compounds is focused on fully characterizing their antimicrobial properties and mechanisms of action. The promising activity against MRSA is particularly relevant given the ongoing challenge of antibiotic resistance in clinical settings .

Synthesis Optimization

Research continues on optimizing the synthesis of guanidine derivatives, including N-Benzylguanidinium acetate. The development of more efficient, environmentally friendly, and scalable synthesis methods remains an active area of investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume